molecular formula C7H6FNO3 B157042 5-Fluoro-2-nitroanisole CAS No. 448-19-1

5-Fluoro-2-nitroanisole

Cat. No. B157042
CAS RN: 448-19-1
M. Wt: 171.13 g/mol
InChI Key: WLKUSVNHZXUEFO-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitroanisole is a chemical compound that is part of the broader class of nitroanisoles, which are characterized by a nitro group (-NO2) and a methoxy group (-OCH3) attached to a benzene ring. The specific position of the fluoro and nitro substituents on the benzene ring can significantly influence the chemical and physical properties of the compound, as well as its reactivity in various chemical reactions.

Synthesis Analysis

The synthesis of fluoronitro alkanes, which are structurally related to 5-Fluoro-2-nitroanisole, has been achieved through a multi-step process involving the displacement of iodide from perfluoroalkanes with sodium nitrite followed by oxidative nitration . This method showcases the potential for synthesizing fluorinated nitro compounds, which could be adapted for the synthesis of 5-Fluoro-2-nitroanisole.

Molecular Structure Analysis

While the papers provided do not directly discuss the molecular structure of 5-Fluoro-2-nitroanisole, they do provide insights into the structures of related compounds. For instance, the Ni(II) complexes with 5-nitroorotate ligands demonstrate how nitro and other functional groups can coordinate with metal ions, which could be relevant for understanding the coordination chemistry of 5-Fluoro-2-nitroanisole .

Chemical Reactions Analysis

The photoreaction of 2-fluoro-4-nitroanisole with n-hexylamine, which is structurally similar to 5-Fluoro-2-nitroanisole, results in fluoride and methoxy substitution. This reaction proceeds through different triplet excited states, indicating that the position of the fluoro and nitro groups on the anisole ring can influence the reaction pathway and the nature of the excited states involved . Additionally, the photosubstitution of 2-fluoro-4-nitroanisole with various amines suggests that nitrophenyl ethers, which are related to 5-Fluoro-2-nitroanisole, could serve as useful photoprobes in biochemical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-2-nitroanisole can be inferred from related compounds. For example, the complexes of copper(II), nickel(II), and cobalt(II) with fluoronitroanilines exhibit a range of coordination geometries and magnetic properties, which are influenced by the presence of the fluoro and nitro groups . Similarly, the synthesis and characterization of fluorinated benzimidazole-substituted nitronyl nitroxides provide insights into the acidity and redox properties of fluorinated nitro compounds, which could be relevant for understanding the behavior of 5-Fluoro-2-nitroanisole under different conditions .

Scientific Research Applications

Fluorinated Compounds in Cancer Research

Fluorinated compounds, such as 5-Fluorouracil (5-FU), have significant applications in cancer research and treatment. Although not directly mentioning 5-Fluoro-2-nitroanisole, studies on fluorinated pyrimidines, including 5-FU, highlight the broader context of fluorinated compounds in oncology. These compounds interfere with DNA synthesis, showcasing their potential in palliating advanced cancer, particularly in tumors of the breast and gastrointestinal tract (Heidelberger & Ansfield, 1963). Further research delves into the synthesis methods of 5-FU and its analogs, emphasizing the role of fluorinated intermediates in creating effective cancer therapeutics (Gmeiner, 2020).

Fluorinated Liquid Crystals

The impact of fluorinated compounds extends into materials science, particularly in the development of fluorinated liquid crystals. These materials exhibit modified melting points, mesophase morphology, and optical properties due to the incorporation of fluorine atoms. Fluorinated liquid crystals find applications in display technologies and other commercial uses, indicating the potential utility of 5-Fluoro-2-nitroanisole in synthesizing new liquid crystal materials (Hird, 2007).

Energetic Materials Research

In the field of high-energy materials, the study of nitro-containing compounds like 5-Fluoro-2-nitroanisole is crucial. These studies often focus on the crystal structure, thermolysis, and applications of nitro compounds in energetic materials, providing insights into their potential uses in propellants, explosives, and pyrotechnics (Singh & Felix, 2003).

Fluorescence Imaging and Diagnosis

The application of fluorinated compounds in fluorescence imaging and diagnosis, especially in neuro-oncological surgery, showcases the utility of these molecules in enhancing the visualization of tumors. While not directly related to 5-Fluoro-2-nitroanisole, the research on intraoperative fluorophores, such as 5-aminolevulinic acid (5-ALA) and others, underlines the importance of fluorinated molecules in medical imaging and cancer surgery (Acerbi et al., 2022).

Safety And Hazards

The safety data sheet for 5-Fluoro-2-nitroanisole provides information on its hazards, including that it causes skin irritation, serious eye irritation, and is suspected of causing genetic defects . It also provides precautionary statements, such as obtaining special instructions before use, washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .

properties

IUPAC Name

4-fluoro-2-methoxy-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKUSVNHZXUEFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381350
Record name 5-Fluoro-2-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-nitroanisole

CAS RN

448-19-1
Record name 5-Fluoro-2-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-2-methoxy-1-nitro-benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-fluoro-2-hydroxy-1-nitrobenzene (5.0 g, 31.8 mmol) in DMF (10 mL) was added K2CO3 (13.1 g, 95.4 mmol). The reaction mixture was stirred at RT for 1 h followed by addition of methyl iodide (9.93 g, 69.9 mmol) and the reaction mixture was stirred at 60° C. for 2 h. The reaction mass was concentrated and quenched in water. The reaction mass was basified with saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulphate and concentrated to afford 4.5 g of desired product. 1H NMR (300 MHz, DMSO d6): δ 3.93 (s, 3H), 6.97 (t, J=7.8 Hz, 1H), 7.31 (d, J=8.7 Hz, 1H), 8.02 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
13.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
9.93 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Potassium carbonate(14.5 g, 105.1 mol) and iodomethane(7.1 ml, 114.6 mmol) were added to a solution of 2-nitro-5-fluorophenol(15 g, 95.5 mmol) in ethanol (100 ml), which was then refluxed for 12 hours. The resulting solid was filtered, washed with ethanol, and concentrated. The resulting oily residue was diluted with ethyl acetate and washed with water. The separated organic layer was concentrated and the residual oil was purified by column chromatography(ethylacetate/hexane=1/3) to give 1.65 g of the titled compound. (Yield 9.7%).
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
9.7%

Synthesis routes and methods III

Procedure details

25 g (0.159 mol) of 5-fluoro-2-nitrophenol are added to 125 ml of DMSO. 22.5 g (0.159 mol) of methyl iodide are then added, followed by dropwise addition, while keeping the temperature below 25° C., of 17.8 g of aqueous 50% potassium hydroxide solution. The mixture is stirred for one hour at ambient temperature and a further 22.5 g (0.159 mol) of methyl iodide are then added. After stirring for 24 hours, the reaction medium is poured into 125 ml of water and then extracted with 60 ml of dichloromethane. The organic phase is washed with 90 ml of aqueous sodium hydroxide solution (1N) and then with 60 ml of water. After drying over MgSO4, the organic phase is concentrated under reduced pressure. 20.59 g (76%) of 4-fluoro-2-methoxy-1-nitrobenzene (1) are thus recovered.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
22.5 g
Type
reactant
Reaction Step Four
Name
Quantity
125 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To 2-nitro-5-fluoro-phenol (56.0 g, 357 mmol) and iodomethane (24.5 mL, 393 mmol) in DMF (200 mL) was added K2CO3 (54.2 g, 393 mmol). Significant bubbling occurred. The mixture was stirred at rt overnight. The mixture was poured into H2O (800 mL) and the H2O washed with diethyl ether (3×200 mL). The ether washes were combined and washed with H2O (2×400 mL). The ether layer was dried (MgSO4), filtered, and rotovaped down to give the title compound (56.0 g, 327 mmol, 92%) as a yellow solid. 1H NMR (400 MHz, CDCl3) δ 7.96-7.90 (m, 1H), 6.79-6.67 (m, 2H), 3.93 (s, 3H).
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
24.5 mL
Type
reactant
Reaction Step One
Name
Quantity
54.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods V

Procedure details

5.4 g (32.1 mmol) of diphenylamine was dissolved in 50 ml of 1,3-dimethyl-2-imidazolidinone (DMI) and stirred under cooling in an ice-bath. Next, 3.6 g (32.1 mmol) of t-BuOK was added thereto. Subsequently, 5.0 g (29.2 mmol) of 2-methoxy-4-fluoronitrobenzene (obtained by methylation of commercially available 5-fluoro-2-nitrophenol) dissolved in 5 ml of DMI was dropped thereinto. After the completion of the dropping, the ice-bath was taken off and the mixture was allowed to stand at room temperature overnight. Next, the liquid reaction mixture was poured into water and extracted with ethyl acetate thrice. After washing with water, drying and concentrating under reduced pressure, the residue was recrystallized from methanol containing a small amount of acetonitrile. Thus, 6.0 g (yield 65%) of the compound (II-2) (2-methoxy-4-diphenylaminonitrobenzene) could be obtained as yellow powdery crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
17
Citations
M Calle, Y Chan, HJ Jo, YM Lee - Polymer, 2012 - Elsevier
… 10 wt% on activated carbon were purchased from Aldrich, 4,4′-(hexafluoroisopropylidene)diphenol and 2,5-di-tert-butylhydroquinone to Alfa Aesar, and 5-fluoro-2-nitroanisole from …
Number of citations: 93 www.sciencedirect.com
M Zhang, Y Yang, Y Wang, J Wang, H Wu… - Chemical and …, 2023 - jstage.jst.go.jp
… 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene (4a) or 5-fluoro-2-nitroanisole (4b) condensed … 2-methyl-4-nitrobenzene (4a) or 5-fluoro-2-nitroanisole (4b). Compounds 2a and 2b reacted …
Number of citations: 5 www.jstage.jst.go.jp
M Zhu, W Li, T Zhao, Y Chen, T Li, S Wei, M Guo… - Bioorganic & Medicinal …, 2020 - Elsevier
… Meanwhile, S-alkylation of commercially available 5-fluoro-2-nitroanisole 6 with 2-mercaptoethanol generated the desired intermediate 7 in an 85% yield. The hydroxyl derivative 7 …
Number of citations: 8 www.sciencedirect.com
AA Romu, Z Lei, B Zhou, ZS Chen… - Bioorganic & Medicinal …, 2017 - Elsevier
… Compound 37 was obtained by reacting commercially available 5-fluoro-2-nitroanisole with N-methylpiperazine in DMF followed by reduction using 10% Pd/C in presence of hydrogen. …
Number of citations: 22 www.sciencedirect.com
D Ren, H Li, Y Zhu, X Bai - Polymers for Advanced …, 2016 - Wiley Online Library
… 2,2′-Biphenol (12.0 g, 0.0644 mol) and 5-fluoro-2-nitroanisole (22.1 g, 0.129 mol) were dissolved in 100 ml DMF in a 250 ml round bottom flask. Then, potassium carbonate (13.8 g, …
Number of citations: 6 onlinelibrary.wiley.com
X Liang, Q Yang, P Wu, C He, L Yin, F Xu, Z Yin… - Bioorganic …, 2021 - Elsevier
… The intermediate 2-methoxy-4-[4-(4-methylpiperazine-1-yl)piperidin-1-yl] aniline (41) was synthesized from 5-fluoro-2-nitroanisole (36) by substitution, reductive amination and reduction…
Number of citations: 21 www.sciencedirect.com
A Guo, Q Zhang, J Zhang, J Chen, J Chen, Y Sha - ACS omega, 2020 - ACS Publications
During the process development of brigatinib, we have made an unusual observation about some impurities. Detailed investigation has led to the conclusion that impurity A is formed …
Number of citations: 5 pubs.acs.org
F Chen, Y Wang, Z Gao, S Wang, J Liu, X Cui… - New Journal of …, 2022 - pubs.rsc.org
… Meanwhile, S-alkylation of commercially available 5-fluoro-2-nitroanisole 7 with 2-mercaptoethanol generated the desired intermediate 8. The hydroxyl derivative 8 converted to the …
Number of citations: 2 pubs.rsc.org
WS Huang, S Liu, D Zou, M Thomas… - Journal of medicinal …, 2016 - ACS Publications
… A suspension of 5-fluoro-2-nitroanisole (85.6 g, 0.5 mol), 1-methyl-4-(piperidin-4-yl)piperazine (91.7 g, 0.5 mol), and potassium carbonate (138.5 g, 1.0 mol) in MeCN (500 mL) was …
Number of citations: 297 pubs.acs.org
Y Takahama, K Obitsu, K Takeguchi… - … Process Research & …, 2019 - ACS Publications
… through the first-generation synthetic route, which was established by introducing minor changes into the discovery route using 2,4-dichloro-1,3,5-triazine (6) and 5-fluoro-2-nitroanisole (…
Number of citations: 4 pubs.acs.org

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